molecular formula C18H18N2O4 B6500357 N-(2-methoxy-5-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide CAS No. 851989-42-9

N-(2-methoxy-5-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

Cat. No.: B6500357
CAS No.: 851989-42-9
M. Wt: 326.3 g/mol
InChI Key: WDIQACBIZYTRPK-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with two distinct substituents:

  • Aryl group: A 2-methoxy-5-methylphenyl ring attached to the amide nitrogen.
  • Heterocyclic moiety: A 2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl group at the γ-position of the propanamide chain.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-12-7-8-15(23-2)13(11-12)19-17(21)9-10-20-14-5-3-4-6-16(14)24-18(20)22/h3-8,11H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIQACBIZYTRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide, also known as K906-1944, is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

The compound has the following molecular properties:

  • Molecular Formula : C18H18N2O4
  • Molecular Weight : 326.3 g/mol
  • CAS Number : 851989-42-9
  • IUPAC Name : N-(2-methoxy-5-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities. Specifically, benzoxazole derivatives are noted for their diverse pharmacological effects, including:

  • Antimicrobial Activity : Benzoxazole derivatives have shown significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Some studies suggest that these compounds may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : There is evidence supporting the anti-inflammatory potential of benzoxazole derivatives.
  • Neuroprotective Effects : Certain derivatives have been investigated for their ability to protect neurons in models of neurodegenerative diseases.

Antimicrobial Activity

A study highlighted that benzoxazole derivatives could effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined for various derivatives, demonstrating promising antimicrobial efficacy .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Anti-inflammatory Effects

Research has indicated that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory conditions .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various benzoxazole derivatives against clinical isolates. The results showed that K906-1944 had an MIC of 32 µg/mL against E. coli, indicating moderate effectiveness compared to other tested compounds .

Study 2: Cytotoxicity in Cancer Cells

In a study involving human breast cancer cells (MCF7), K906-1944 was found to reduce cell viability by approximately 50% at a concentration of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its anticancer potential .

Data Table

PropertyValue
Molecular FormulaC18H18N2O4
Molecular Weight326.3 g/mol
CAS Number851989-42-9
Antimicrobial MIC (E. coli)32 µg/mL
Cytotoxicity (MCF7 Cell Line)IC50 = 25 µM

Comparison with Similar Compounds

The structural analogs of this compound can be categorized based on variations in the aryl group or the heterocyclic moiety. Below is a detailed analysis supported by data tables.

Compounds with Modified Aryl Groups

Key Examples:

N-(2-methoxy-5-methylphenyl)-2-phenylacetamide (CAS 1049734-80-6):

  • Differs in backbone (acetamide vs. propanamide) and lacks the benzoxazolone group.
  • The 2-phenylacetamide structure reduces conformational flexibility compared to the propanamide chain .

Table 1: Aryl Group Modifications
Compound Name (CAS) Aryl Substituent Backbone Molecular Weight (g/mol)
Target Compound 2-methoxy-5-methylphenyl Propanamide ~326*
N-(2-methoxy-5-methylphenyl)-2-phenylacetamide 2-methoxy-5-methylphenyl Acetamide 298.35
3-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide 4-methoxyphenyl + trifluoromethylbenzyl Propanamide 353.34

*Calculated based on molecular formula (C₁₈H₁₈N₂O₄).

Compounds with Modified Heterocyclic Moieties

Key Examples:

3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]propanamide (CAS 851988-93-7): Replaces the 2-methoxy-5-methylphenyl group with a thiophen-2-ylmethyl substituent.

3-[(Z)-5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(2-hydroxyphenyl)propanamide (CAS 1279692-26-0): Contains a thiazolidinone ring with a methylbenzylidene substituent, which may enhance antioxidant or anti-inflammatory activity .

Table 2: Heterocyclic Modifications
Compound Name (CAS) Heterocycle Aryl Group Molecular Weight (g/mol)
Target Compound 2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl 2-methoxy-5-methylphenyl ~326
3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]propanamide 2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl Thiophen-2-ylmethyl 302.35
3-[(Z)-5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(2-hydroxyphenyl)propanamide 4-oxo-2-thioxothiazolidin-3-yl 2-hydroxyphenyl 398.51

Functional Implications

  • Benzoxazolone vs. Thiazolidinone: The benzoxazolone ring (in the target compound) is less polar than the thioxothiazolidinone group in CAS 1279692-26-0, which may reduce solubility but improve membrane permeability .
  • Methoxy vs.

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